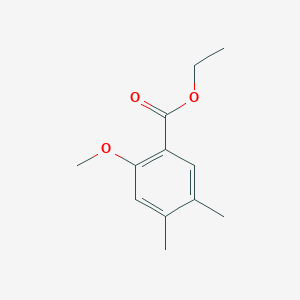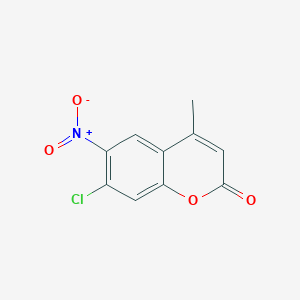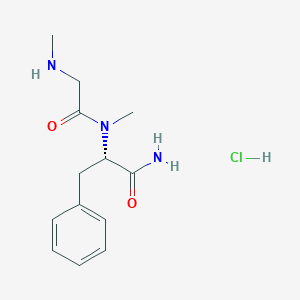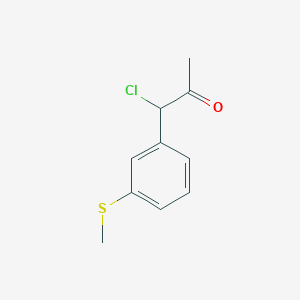
Ethyl 2-methoxy-4,5-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methoxy-4,5-dimethylbenzoate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol . It is a derivative of benzoic acid, characterized by the presence of ethyl, methoxy, and dimethyl groups attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Métodos De Preparación
Ethyl 2-methoxy-4,5-dimethylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-methoxy-4,5-dimethylbenzoic acid with ethanol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants to achieve the desired ester product. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Ethyl 2-methoxy-4,5-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde, depending on the reducing agent used.
Substitution: The methoxy and ethyl groups can participate in substitution reactions, leading to the formation of different substituted benzoates. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-methoxy-4,5-dimethylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of ethyl 2-methoxy-4,5-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxy and dimethyl groups may influence the compound’s reactivity and interaction with enzymes or receptors .
Comparación Con Compuestos Similares
Ethyl 2-methoxy-4,5-dimethylbenzoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,4-dimethylbenzoate: Lacks the methoxy group, which may affect its chemical properties and reactivity.
Ethyl 2-methoxybenzoate: Lacks the dimethyl groups, leading to different steric and electronic effects
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
ethyl 2-methoxy-4,5-dimethylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-5-15-12(13)10-6-8(2)9(3)7-11(10)14-4/h6-7H,5H2,1-4H3 |
Clave InChI |
OVLZOOPIVJSVBA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C(=C1)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride](/img/structure/B14039763.png)





![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)





![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)
